4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 512809-47-1
Cat. No.: VC21478149
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 512809-47-1 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22g/mol |
| IUPAC Name | (4-formylphenyl) 2-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O3/c1-14-11(6-7-13-14)12(16)17-10-4-2-9(8-15)3-5-10/h2-8H,1H3 |
| Standard InChI Key | JSHGEHFISPZXDY-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O |
| Canonical SMILES | CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O |
Introduction
4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is substituted with a formyl group and a carboxylate ester. Its molecular formula is C12H10N2O3, and it has a molecular weight of approximately 230.22 g/mol . This compound is of interest due to its potential biological activities, including anti-inflammatory and anticancer properties, making it a candidate for further medicinal research.
Synthesis of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
The synthesis of this compound typically involves the condensation of 4-formylphenyl hydrazine with ethyl acetoacetate under acidic conditions. This reaction produces a hydrazone intermediate, which subsequently cyclizes to form the pyrazole ring. The final product is achieved through esterification. Continuous flow reactors and heterogeneous catalysts like Amberlyst-70 can enhance the efficiency of the synthesis by providing stable catalytic conditions.
Biological Activities
Research indicates that 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate possesses several biological activities. Its structural similarity to other biologically active pyrazoles suggests potential as an enzyme inhibitor. The compound's formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. Additionally, the pyrazole ring can engage in hydrogen bonding and π–π interactions, enhancing binding affinity.
Structural Similarities and Variants
Several compounds share structural similarities with 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate | Similar pyrazole structure with different substitution | Exhibits distinct biological activity patterns |
| Methyl-5-(4-chlorophenyl)sulfanyl-4-formyl-1-phenyl- | Contains a chlorophenyl group and sulfanyl substituent | Unique electronic properties due to sulfur presence |
| 4-hydroxymethylphenyl 1-methyl-1H-pyrazole | Hydroxymethyl substitution instead of formyl | Potentially different reactivity and biological effects |
Applications and Future Research Directions
Given its potential biological activities, 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a promising candidate for further research in medicinal chemistry. Its interaction with enzymes and receptors suggests applications in drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
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